molecular formula C24H22N4O3S B2813692 2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)propanamide CAS No. 1226433-20-0

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)propanamide

Cat. No.: B2813692
CAS No.: 1226433-20-0
M. Wt: 446.53
InChI Key: NDNRTJYEBKFXCG-UHFFFAOYSA-N
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Description

2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3-(2-methylthiazol-4-yl)phenyl)propanamide is a useful research compound. Its molecular formula is C24H22N4O3S and its molecular weight is 446.53. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Anticancer Activity

Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which may share structural similarities with the compound , have shown significant antioxidant activity, surpassing that of ascorbic acid in some cases. Additionally, these derivatives displayed anticancer activity against human glioblastoma and triple-negative breast cancer cell lines, highlighting their potential in cancer therapy (Tumosienė et al., 2020).

Antibacterial and Antifungal Agents

Another study synthesized novel derivatives aiming for antibacterial and antifungal activities. These compounds showed significant activity, matching or even surpassing the effectiveness of standard agents like Ampicillin and Flucanazole in certain cases, indicating their potential as antimicrobial agents (Helal et al., 2013).

Butyrylcholinesterase Inhibitors

Pyridazinone derivatives have been evaluated for their inhibition of butyrylcholinesterase, an enzyme relevant in the context of Alzheimer's disease. Some derivatives demonstrated moderate inhibitory activity, which could be beneficial in designing treatments for neurodegenerative diseases (Dundar et al., 2019).

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S/c1-15(24(30)26-19-6-4-5-18(13-19)22-14-32-16(2)25-22)28-23(29)12-11-21(27-28)17-7-9-20(31-3)10-8-17/h4-15H,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNRTJYEBKFXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C(C)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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